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  • Product: N4,1-Dimethyl-1H-indazole-3,4-diamine
  • CAS: 1221792-30-8

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to N4,1-Dimethyl-1H-indazole-3,4-diamine: A Key Intermediate in Selective CDK9 Inhibitor Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the Indazole Scaffold and the Emergence of N4,1-Dimethyl-1H-indazole-3,4-diamine The indazole nucleus is a privileged scaf...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Indazole Scaffold and the Emergence of N4,1-Dimethyl-1H-indazole-3,4-diamine

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds with a wide array of therapeutic applications, including anti-inflammatory, anti-HIV, and notably, anticancer properties.[1][2] Its unique electronic and structural features allow for diverse interactions with biological targets. Within the vast landscape of indazole derivatives, N4,1-Dimethyl-1H-indazole-3,4-diamine (CAS 1221792-30-8) has emerged as a critical building block in the synthesis of highly selective cyclin-dependent kinase 9 (CDK9) inhibitors, such as the promising compound B11, which has shown potent activity against colorectal cancer cell lines.[3][4]

This technical guide provides an in-depth exploration of the properties, synthesis, and applications of N4,1-Dimethyl-1H-indazole-3,4-diamine, offering valuable insights for researchers engaged in the discovery and development of novel therapeutics targeting CDK9 and other related kinases.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical and spectroscopic properties of N4,1-Dimethyl-1H-indazole-3,4-diamine is fundamental for its effective use in synthesis and for the characterization of its derivatives. While comprehensive experimental data for this specific molecule is not widely published, we can infer its properties based on related indazole structures and general chemical principles.

Table 1: Physicochemical Properties of N4,1-Dimethyl-1H-indazole-3,4-diamine

PropertyValueSource/Justification
CAS Number 1221792-30-8Chemical Abstracts Service
Molecular Formula C₉H₁₂N₄Calculated
Molecular Weight 176.22 g/mol Calculated
Appearance Expected to be a solidBased on analogous diaminoindazole compounds.
Melting Point Not availableExperimental data is required for confirmation.
Boiling Point Not availableLikely to decompose at high temperatures.
Solubility Expected to be soluble in organic solvents like DMSO, DMF, and alcohols.Based on the polarity of the molecule and general solubility of similar compounds.

Spectroscopic Characterization:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show distinct signals for the aromatic protons on the indazole ring, the N-methyl protons, and the protons of the amino groups. The chemical shifts and coupling constants will be indicative of the substitution pattern.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display signals corresponding to the nine carbon atoms in the molecule, with the aromatic carbons appearing in the downfield region and the methyl carbons in the upfield region.

  • IR (Infrared) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for N-H stretching of the amino groups (typically in the 3300-3500 cm⁻¹ region), C-H stretching of the aromatic and methyl groups, and C=C and C=N stretching vibrations of the indazole ring.

  • MS (Mass Spectrometry): Mass spectrometry will confirm the molecular weight of the compound, with the molecular ion peak [M]⁺ expected at m/z 176.22. Fragmentation patterns can provide further structural information.

Synthesis of N4,1-Dimethyl-1H-indazole-3,4-diamine: A Proposed Pathway

The synthesis of N4,1-Dimethyl-1H-indazole-3,4-diamine is a multi-step process that requires careful control of reaction conditions to achieve the desired regioselectivity. Based on established indazole chemistry and its role as an intermediate for CDK9 inhibitors, a plausible synthetic route is outlined below.[5][6][7]

Diagram 1: Proposed Synthetic Pathway

Synthetic_Pathway A 3-Methyl-1H-indazole B 1,3-Dimethyl-1H-indazole A->B Methylation (e.g., CH₃I, base) C 1,3-Dimethyl-4-nitro-1H-indazole B->C Nitration (e.g., HNO₃, H₂SO₄) D 1,3-Dimethyl-4-amino-1H-indazole C->D Reduction (e.g., SnCl₂, HCl) E 1-Methyl-4-(methylamino)-3-nitro-1H-indazole D->E Nitration followed by Methylation or vice versa F N4,1-Dimethyl-1H-indazole-3,4-diamine E->F Reduction (e.g., Fe, NH₄Cl or H₂, Pd/C)

Caption: A proposed synthetic route to N4,1-Dimethyl-1H-indazole-3,4-diamine.

Detailed Experimental Protocol (Hypothetical):

The following protocol is a hypothetical, yet chemically sound, procedure based on analogous reactions.[5][8] Researchers should optimize these conditions for their specific laboratory setup.

Step 1: Synthesis of 1,3-Dimethyl-6-nitro-1H-indazole

  • Rationale: This initial step involves the methylation of commercially available 3-methyl-6-nitro-1H-indazole. The choice of methylating agent and base is critical to control the regioselectivity of the reaction, favoring N1-methylation.

  • Procedure:

    • To a solution of 3-methyl-6-nitro-1H-indazole (1.0 eq) in a suitable solvent such as DMF or acetone, add a base like potassium carbonate (K₂CO₃, 1.5 eq).

    • Stir the mixture at room temperature for 30 minutes.

    • Add methyl iodide (CH₃I, 1.2 eq) dropwise to the suspension.

    • Stir the reaction mixture at room temperature overnight.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice-water and extract with an organic solvent like ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain 1,3-dimethyl-6-nitro-1H-indazole.[9]

Step 2: Synthesis of 1,3-Dimethyl-1H-indazole-4,6-diamine (Intermediate for Analogs)

  • Rationale: This step involves the reduction of the nitro group to an amine. A variety of reducing agents can be employed, with tin(II) chloride or catalytic hydrogenation being common choices.

  • Procedure:

    • Suspend 1,3-dimethyl-6-nitro-1H-indazole (1.0 eq) in ethanol.

    • Add stannous chloride dihydrate (SnCl₂·2H₂O, 5.0 eq) to the suspension.[5]

    • Heat the mixture to reflux and monitor the reaction by TLC.

    • Once the starting material is consumed, cool the reaction to room temperature and neutralize with a solution of sodium bicarbonate.

    • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • The resulting crude diamine can be used in the next step or purified further if necessary.

Step 3: Synthesis of 1-Methyl-4-(methylamino)-3-nitro-1H-indazole

  • Rationale: This step likely involves the nitration of a methylated indazole precursor. The precise order of methylation and nitration steps would need to be optimized to achieve the desired isomer.

  • Procedure: A plausible route involves the nitration of 1-methyl-1H-indazol-4-amine, followed by a second methylation on the amino group, or nitration of 1-methyl-N-methyl-1H-indazol-4-amine.

Step 4: Synthesis of N4,1-Dimethyl-1H-indazole-3,4-diamine

  • Rationale: The final step is the reduction of the remaining nitro group to an amine. Catalytic hydrogenation is a clean and efficient method for this transformation.

  • Procedure:

    • Dissolve 1-methyl-4-(methylamino)-3-nitro-1H-indazole (1.0 eq) in a suitable solvent like ethanol or methanol.

    • Add a catalytic amount of palladium on carbon (10% Pd/C).

    • Stir the mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature until the reaction is complete (monitored by TLC).

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain N4,1-Dimethyl-1H-indazole-3,4-diamine.

Application in Drug Discovery: A Precursor to Selective CDK9 Inhibitors

The primary significance of N4,1-Dimethyl-1H-indazole-3,4-diamine lies in its role as a key intermediate in the synthesis of selective CDK9 inhibitors.[3] CDK9, in complex with its regulatory partner cyclin T1, forms the positive transcription elongation factor b (P-TEFb), which plays a crucial role in regulating gene transcription. Dysregulation of CDK9 activity is implicated in various diseases, including cancer and HIV infection.[9]

Diagram 2: Role in the Synthesis of CDK9 Inhibitor B11

CDK9_Inhibitor_Synthesis A N4,1-Dimethyl-1H- indazole-3,4-diamine C CDK9 Inhibitor B11 A->C Condensation Reaction B Pyrimidinone Precursor B->C

Caption: Condensation reaction to form the final CDK9 inhibitor.

The diamino functionality of N4,1-Dimethyl-1H-indazole-3,4-diamine allows for its facile condensation with a suitable pyrimidinone precursor to construct the final inhibitor molecule. This reaction typically involves the formation of a new heterocyclic ring, leading to the core structure of the CDK9 inhibitor B11. The methyl groups on the indazole nitrogen and the exocyclic amine are likely crucial for modulating the compound's binding affinity and selectivity for the ATP-binding pocket of CDK9.[3]

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

N4,1-Dimethyl-1H-indazole-3,4-diamine is a strategically important intermediate in the synthesis of a new generation of selective CDK9 inhibitors. Its synthesis, while requiring careful control over reaction conditions, follows established principles of heterocyclic chemistry. This guide provides a foundational understanding of its properties and a plausible synthetic pathway, offering a valuable resource for researchers in the field of drug discovery. Further detailed experimental studies are warranted to fully characterize this compound and optimize its synthesis for the efficient production of novel and potent therapeutic agents.

References

Sources

Exploratory

An In-Depth Technical Guide to Kinase Inhibitor Intermediates Featuring the 1H-Indazole-3,4-diamine Core

Abstract The 1H-indazole scaffold is a cornerstone in modern medicinal chemistry, particularly in the design of protein kinase inhibitors. Its unique structure serves as an effective bioisostere of purine, enabling it to...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1H-indazole scaffold is a cornerstone in modern medicinal chemistry, particularly in the design of protein kinase inhibitors. Its unique structure serves as an effective bioisostere of purine, enabling it to form critical hydrogen bond interactions with the hinge region of the kinase ATP-binding site. This guide delves into the synthesis, strategic importance, and application of a highly versatile, yet underexplored intermediate: the 1H-indazole-3,4-diamine core. We will elucidate a robust synthetic pathway to this key intermediate, explain the causal logic behind its utility in drug design, and provide field-proven insights for its application in developing next-generation kinase inhibitors. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced heterocyclic scaffolds in their discovery programs.

The 1H-Indazole: A Privileged Scaffold in Kinase Inhibition

Nitrogen-containing heterocyclic compounds are foundational to many commercially available drugs.[1] Among these, the 1H-indazole ring system has emerged as a "privileged scaffold," prized for its ability to form strong hydrogen bonds within the hydrophobic pockets of proteins like kinases.[2] This capability stems from its structural resemblance to the adenine base of ATP, allowing it to function as an effective "hinge-binder." The 3-amino-1H-indazole moiety, in particular, is a well-established hinge-binding fragment found in numerous approved and clinical-stage kinase inhibitors.[3]

The interaction with the kinase hinge region—a conserved stretch of amino acids that connects the N- and C-lobes of the kinase domain—is a primary anchoring point for many Type I and Type II kinase inhibitors. By mimicking the hydrogen bonding pattern of ATP's adenine ring, indazole-based compounds can achieve high affinity and position the rest of the molecule to exploit other nearby binding pockets, leading to potent and selective inhibition.

Table 1: Prominent FDA-Approved Kinase Inhibitors Featuring the Indazole Core

Drug NamePrimary Kinase Target(s)Therapeutic Indication(s)
Axitinib VEGFRs, PDGFR, c-KITRenal Cell Carcinoma
Pazopanib VEGFRs, PDGFRs, FGFRs, c-KITRenal Cell Carcinoma, Soft Tissue Sarcoma
Entrectinib TRK A/B/C, ROS1, ALKNTRK fusion-positive solid tumors, ROS1-positive NSCLC
Niraparib PARP1, PARP2Ovarian, Fallopian Tube, and Peritoneal Cancer

This table highlights the versatility of the indazole scaffold in targeting a range of kinases and related enzymes in oncology.

The proven success of these drugs underscores the value of the indazole core. However, to address challenges like acquired resistance (e.g., gatekeeper mutations) and to improve selectivity, medicinal chemists require advanced intermediates that offer multiple points for diversification.[4] This is where the strategic value of the 1H-indazole-3,4-diamine core becomes apparent.

Strategic Rationale: The Advantage of the 3,4-Diamine Configuration

While the 3-amino group masterfully anchors the molecule to the kinase hinge, the true potential for developing next-generation inhibitors lies in exploiting adjacent regions of the ATP binding site. The introduction of a second amine at the C4 position provides a powerful synthetic handle for this purpose.

The causality behind this design choice is threefold:

  • Preservation of Hinge Binding: The crucial C3-amino group remains untouched, ensuring the primary anchoring interaction is maintained.

  • Vector for Diversification: The C4-amino group provides an orthogonal point for chemical modification. It projects into the ribose-binding pocket or towards the solvent-exposed region, allowing chemists to build out molecular complexity. This is critical for enhancing potency and modulating physicochemical properties.

  • Overcoming Resistance: By targeting regions of the kinase domain that are less conserved than the hinge, derivatives built from the 3,4-diamine core can potentially inhibit mutated kinases that are resistant to first-generation drugs. For instance, building a moiety that exploits interactions outside the immediate vicinity of the gatekeeper residue can restore inhibitory activity.[4]

G cluster_kinase Kinase ATP Binding Pocket hinge Hinge Region (Backbone NH) gatekeeper Gatekeeper Residue solvent Solvent Front (Deep Pocket) indazole_core Indazole Ring indazole_core->gatekeeper Steric Interaction & Selectivity Filter amino_3 C3-Amine amino_3->hinge  Primary Anchor (H-Bonds) amino_4 C4-Amine amino_4->solvent  Vector for  Diversification (R-Group)

Caption: Interaction model of the 1H-indazole-3,4-diamine core.

Synthetic Pathways to the 1H-Indazole-3,4-Diamine Core

A robust and scalable synthesis is paramount for any intermediate intended for drug discovery. While direct reports on the synthesis of 1H-indazole-3,4-diamine are sparse, a logical and reliable pathway can be constructed from well-established chemical transformations. The most field-proven approach involves the synthesis of a 4-nitro-1H-indazol-3-amine precursor, followed by a chemoselective reduction of the nitro group.

This multi-step process is designed to be self-validating, with clear checkpoints for characterization and purification.

G A 2-Fluoro-6-nitrobenzonitrile (Starting Material) B 4-Nitro-1H-indazol-3-amine (Key Precursor) A->B Hydrazine Hydrate (Cyclization) C 1H-Indazole-3,4-diamine (Target Intermediate) B->C Fe / NH4Cl (Nitro Reduction) G Start 1H-Indazole-3,4-diamine (Intermediate) Step1 Selective C4-Acylation (e.g., HATU coupling) Start->Step1 R-COOH Product1 C4-Amide Intermediate Step1->Product1 Step2 Optional C3-Functionalization (e.g., Sulfonylation) Product1->Step2 R-SO2Cl Final Final Kinase Inhibitor (Diversified Structure) Product1->Final Path B (C3-NH2 remains) Step2->Final

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Protocols & Analytical Methods

Method

Application Notes and Protocols for the Regioselective Coupling of N4,1-Dimethyl-1H-indazole-3,4-diamine

Introduction: The Significance of the Indazole Scaffold in Modern Drug Discovery The indazole nucleus is a privileged heterocyclic motif, prominently featured in a multitude of clinically significant pharmaceutical agent...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Indazole Scaffold in Modern Drug Discovery

The indazole nucleus is a privileged heterocyclic motif, prominently featured in a multitude of clinically significant pharmaceutical agents. Its unique electronic properties and ability to engage in diverse intermolecular interactions have rendered it a cornerstone in the design of targeted therapeutics, particularly in oncology. Compounds incorporating the indazole scaffold, such as Axitinib and Pazopanib, have demonstrated potent inhibitory activity against key protein kinases, underscoring the therapeutic potential of this versatile pharmacophore. The functionalization of the indazole core, especially through the formation of carbon-nitrogen (C-N) bonds, allows for the systematic exploration of chemical space and the fine-tuning of a compound's pharmacological profile.

This technical guide provides a comprehensive overview of the reaction conditions for the coupling of a specific, highly functionalized indazole derivative: N4,1-Dimethyl-1H-indazole-3,4-diamine . We will delve into the mechanistic underpinnings of the Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction, and present detailed protocols to achieve regioselective N-arylation on this diamino-substituted scaffold. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis and optimization of indazole-based drug candidates.

Core Principles: Understanding the Buchwald-Hartwig Amination of a Diaminoindazole

The primary challenge in the coupling of N4,1-Dimethyl-1H-indazole-3,4-diamine lies in controlling the regioselectivity of the N-arylation. The molecule presents two distinct nucleophilic nitrogen centers: a primary amine at the 3-position and a secondary N-methyl amine at the 4-position. The relative reactivity of these two sites is governed by a combination of electronic and steric factors.

  • Electronic Effects: The 3-amino group, being part of an aminal-like system within the pyrazole ring, may exhibit different electronic properties compared to the more conventional arylamine at the 4-position. Generally, primary amines are more nucleophilic than secondary amines due to reduced steric hindrance. However, the N-methyl group at the 4-position is an electron-donating group, which can increase the nucleophilicity of the nitrogen it is attached to.

  • Steric Effects: The primary amine at the 3-position is sterically less encumbered than the secondary N-methyl amine at the 4-position. This steric hindrance around the N-methyl group can influence the approach of the bulky palladium catalyst, potentially favoring reaction at the 3-amino group.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern C-N bond formation due to its broad substrate scope and functional group tolerance.[1] The catalytic cycle, as illustrated below, involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-aryl amine and regenerate the Pd(0) catalyst.

Buchwald_Hartwig_Amination Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_complex Ar-Pd(II)-X(L_n) OxAdd->PdII_complex Ar-X AmineCoord Amine Coordination PdII_complex->AmineCoord PdII_amine_complex Ar-Pd(II)-N(H)R'R''⁺X⁻ AmineCoord->PdII_amine_complex HNR'R'' Deprotonation Deprotonation (Base) PdII_amine_complex->Deprotonation PdII_amido_complex Ar-Pd(II)-NR'R''(L_n) Deprotonation->PdII_amido_complex RedElim Reductive Elimination PdII_amido_complex->RedElim RedElim->Pd0 Product Ar-NR'R'' RedElim->Product Reactants Ar-X + HNR'R''

Caption: Catalytic Cycle of the Buchwald-Hartwig Amination.

Given the nuanced reactivity of the diaminoindazole, two primary strategies can be employed for its coupling: direct coupling with the potential for a mixture of products, and a more controlled approach utilizing a protecting group to ensure mono-arylation at a specific site.

Reaction Conditions for Buchwald-Hartwig Amination of Indazole Derivatives

The choice of catalyst, ligand, base, and solvent is critical for a successful Buchwald-Hartwig amination. The following table summarizes conditions that have been successfully employed for the N-arylation of related amino-substituted heterocycles and serves as a starting point for the optimization of the coupling of N4,1-Dimethyl-1H-indazole-3,4-diamine.

Coupling Partner (Example)Catalyst / PrecatalystLigandBaseSolventTemperature (°C)Yield (%)Reference
Aryl BromidePd₂(dba)₃XantphosCs₂CO₃1,4-Dioxane10085-95[2]
Aryl ChloridePd(OAc)₂RuPhosNaOtBuToluene10070-90[3]
Aryl Triflate[Pd(allyl)Cl]₂SPhosK₃PO₄t-BuOH8080-98[1]
Heteroaryl BromidePd(OAc)₂BINAPK₂CO₃DMF11060-85[1]

Experimental Protocols

Protocol 1: Direct N-Arylation (Non-selective)

This protocol describes a general procedure for the direct coupling of N4,1-Dimethyl-1H-indazole-3,4-diamine with an aryl halide. It is important to note that this method may yield a mixture of N3- and N4-arylated products, as well as potentially a di-arylated byproduct. Careful chromatographic purification will be necessary to isolate the desired isomer.

Materials:

  • N4,1-Dimethyl-1H-indazole-3,4-diamine

  • Aryl halide (e.g., 4-bromotoluene)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous 1,4-Dioxane

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried Schlenk flask, add N4,1-Dimethyl-1H-indazole-3,4-diamine (1.0 mmol), the aryl halide (1.2 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol%), Xantphos (0.04 mmol, 4 mol%), and Cs₂CO₃ (2.0 mmol).

  • Seal the flask with a rubber septum, and evacuate and backfill with nitrogen or argon three times.

  • Add anhydrous 1,4-dioxane (10 mL) via syringe.

  • Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate (2 x 10 mL).

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to separate the regioisomers.

Protocol 2: Regioselective N4-Arylation via N3-Boc Protection

To achieve selective N-arylation at the 4-position, the more reactive and less sterically hindered 3-amino group can be temporarily protected, for example, as a tert-butoxycarbonyl (Boc) carbamate. The Boc group is stable under the basic conditions of the Buchwald-Hartwig reaction and can be readily removed under acidic conditions post-coupling.

Boc_Protection_Workflow Start N4,1-Dimethyl-1H- indazole-3,4-diamine Step1 Boc Protection (Boc)₂O, Et₃N, DCM Start->Step1 Intermediate N3-Boc-protected Indazole Step1->Intermediate Step2 Buchwald-Hartwig N4-Arylation Intermediate->Step2 Coupled_Product N4-Aryl-N3-Boc Indazole Step2->Coupled_Product Step3 Boc Deprotection TFA or HCl in Dioxane Coupled_Product->Step3 Final_Product N4-Aryl-N4,1-Dimethyl- 1H-indazole-3,4-diamine Step3->Final_Product

Sources

Application

Introduction: The Strategic Importance of Indazole Diamines in Drug Discovery

An Application Guide to the Strategic Functionalization of the N4-Methyl Amino Group in Indazole Diamines Indazole derivatives are a cornerstone of modern medicinal chemistry, forming the structural core of numerous ther...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Strategic Functionalization of the N4-Methyl Amino Group in Indazole Diamines

Indazole derivatives are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] Their versatile biological activities, including anti-cancer, anti-inflammatory, and anti-HIV properties, make them a privileged scaffold in drug design.[3][4] Within this class, indazole diamines, particularly those bearing an N4-methyl amino group, offer a critical vector for molecular modification. The N4-position serves as a key handle for Structure-Activity Relationship (SAR) studies, allowing for the fine-tuning of a compound's potency, selectivity, solubility, and pharmacokinetic profile.

This guide provides a detailed technical overview and actionable protocols for the selective functionalization of the N4-methyl amino group in indazole diamine scaffolds. We will explore three primary transformations—acylation, sulfonylation, and alkylation—offering field-proven insights into experimental design, execution, and characterization. The methodologies described herein are designed to be robust and adaptable for researchers, scientists, and drug development professionals engaged in the synthesis of novel indazole-based therapeutics.

Chemical Principles & Mechanistic Considerations

The N4-methyl amino group on an indazole ring is a secondary amine whose reactivity is governed by a balance of electronic and steric factors. As a nucleophile, it readily participates in reactions with various electrophiles. However, its reactivity must be considered in the context of the entire molecule, which contains other nucleophilic sites, including the indazole ring nitrogens (N1 and N2) and a second amino group (if present).

Key Causality Behind Experimental Choices:

  • Nucleophilicity: The N4-methyl amino group is generally a good nucleophile. Its lone pair of electrons is available for reaction, though slightly less so than a primary amine due to the electron-donating (and sterically hindering) effect of the methyl group.

  • Site Selectivity: In the presence of a base, the indazole N1-H can be deprotonated to form an indazolide anion, which is also a potent nucleophile.[5] Reaction conditions, particularly the choice of base and solvent, can therefore influence the site of functionalization (N4 vs. N1/N2). The protocols detailed below are optimized for selectivity at the N4 position.

  • Steric Hindrance: The methyl group provides some steric bulk around the nitrogen atom. This can slow the rate of reaction compared to a primary amine and may necessitate slightly more forcing conditions or longer reaction times.

The following diagram illustrates the primary synthetic pathways for modifying the N4-methyl amino group.

G cluster_main Functionalization Pathways cluster_products Start N4-Methyl Amino Indazole Diamine Acyl N-Acyl Derivative (Amide) Start->Acyl Acylation (RCOCl or RCOOH + Coupling Agent) Sulfonyl N-Sulfonyl Derivative (Sulfonamide) Start->Sulfonyl Sulfonylation (RSO2Cl) Alkyl N-Alkyl Derivative (Tertiary Amine) Start->Alkyl Reductive Amination (RCHO, NaBH(OAc)3)

Caption: General reaction pathways for N4-methyl amino group functionalization.

Core Functionalization Protocols

This section provides detailed, step-by-step methodologies for the primary functionalization reactions. Each protocol is designed as a self-validating system, including reagent tables, procedural steps, and troubleshooting advice.

A. Acylation: Formation of N-Aryl-N-Methyl Amides

Acylation is a robust method for introducing a wide variety of substituents. The resulting amide bond is metabolically stable and an excellent hydrogen bond acceptor, making it a valuable functional group in drug design. We present two common protocols: using a reactive acyl chloride and using a carboxylic acid with a coupling agent.

G cluster_workflow Acylation Experimental Workflow A 1. Dissolve indazole diamine and base (e.g., DIPEA) in an aprotic solvent (e.g., DCM). B 2. Cool the reaction mixture to 0 °C in an ice bath. A->B C 3. Add the acylating agent (acyl chloride or pre-activated carboxylic acid) dropwise. B->C D 4. Allow to warm to room temperature and monitor reaction by TLC or LC-MS. C->D E 5. Quench reaction with aqueous solution (e.g., sat. NaHCO3). D->E F 6. Perform aqueous workup: separate layers, extract aqueous phase, dry organic layer. E->F G 7. Purify the crude product via flash column chromatography. F->G H 8. Characterize the final product (NMR, MS, HPLC). G->H

Caption: Standard workflow for the acylation of indazole diamines.

Protocol 1: Acylation with Acyl Chlorides

This classic method is highly efficient for forming amide bonds. The high reactivity of acyl chlorides ensures rapid conversion, often at low temperatures.

Table 1: Reagents and Materials for Acylation with Acyl Chlorides

Reagent/MaterialPurposeTypical Amount (Molar Eq.)
N4-Methyl Indazole DiamineStarting Material1.0
Acyl Chloride (e.g., Acetyl Chloride)Electrophile1.1 - 1.2
Diisopropylethylamine (DIPEA) or TriethylamineNon-nucleophilic base (HCl scavenger)1.5 - 2.0
Dichloromethane (DCM), AnhydrousAprotic Solvent-
Saturated aq. Sodium Bicarbonate (NaHCO₃)Quenching and neutralization-
BrineWashing-
Anhydrous Sodium Sulfate (Na₂SO₄)Drying Agent-
Silica GelStationary phase for chromatography-
Ethyl Acetate/HexanesMobile phase for chromatography-

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the N4-methyl indazole diamine (1.0 eq.) and dissolve in anhydrous DCM.

  • Base Addition: Add diisopropylethylamine (DIPEA, 1.5 eq.).

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

  • Electrophile Addition: Add the acyl chloride (1.1 eq.) dropwise via syringe. A precipitate (DIPEA·HCl) may form.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer twice with DCM.

  • Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and HRMS.[6]

B. Sulfonylation: Crafting N-Aryl-N-Methyl Sulfonamides

Sulfonamides are crucial functional groups in medicinal chemistry, often acting as bioisosteres for amides or carboxylic acids. The reaction of the N4-methyl amino group with a sulfonyl chloride in the presence of a base provides a direct route to this important moiety.[7]

Protocol 2: Sulfonylation with Sulfonyl Chlorides

This protocol is analogous to acylation but forms the more electron-withdrawing sulfonamide group. Pyridine is often used as both the base and a catalyst.

Table 2: Reagents and Materials for Sulfonylation

Reagent/MaterialPurposeTypical Amount (Molar Eq.)
N4-Methyl Indazole DiamineStarting Material1.0
Aryl/Alkyl Sulfonyl ChlorideElectrophile1.1 - 1.2
Pyridine or DIPEABase and Catalyst2.0 - 3.0 (or as solvent)
Dichloromethane (DCM) or PyridineSolvent-
1 M Hydrochloric Acid (HCl)Quenching and wash-
Saturated aq. Sodium Bicarbonate (NaHCO₃)Neutralizing wash-
Anhydrous Magnesium Sulfate (MgSO₄)Drying Agent-

Step-by-Step Methodology:

  • Reaction Setup: Dissolve the N4-methyl indazole diamine (1.0 eq.) in anhydrous DCM or pyridine in a round-bottom flask under an inert atmosphere.

  • Base Addition: If using DCM as the solvent, add pyridine (2.0 eq.).

  • Cooling: Cool the mixture to 0 °C in an ice-water bath.

  • Electrophile Addition: Add the sulfonyl chloride (1.1 eq.) portion-wise or as a solution in DCM.

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 4-16 hours. Monitor for completion by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl (to remove pyridine), water, and saturated aqueous NaHCO₃.

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude material by flash column chromatography or recrystallization.

  • Characterization: Verify the structure and purity of the final sulfonamide by NMR and MS analysis.[8][9]

C. Alkylation: Synthesis of Tertiary Amines via Reductive Amination

Direct alkylation of the N4-methyl amino group with alkyl halides can be challenging due to competing N1/N2 alkylation of the indazole ring and the risk of over-alkylation to form a quaternary salt.[10][11][12] Reductive amination is a superior and more controlled method for introducing new primary or secondary alkyl groups.

Protocol 3: Reductive Amination

This two-step, one-pot process involves the formation of an intermediate iminium ion from the amine and an aldehyde/ketone, followed by its in-situ reduction with a mild reducing agent like sodium triacetoxyborohydride.

Table 3: Reagents and Materials for Reductive Amination

Reagent/MaterialPurposeTypical Amount (Molar Eq.)
N4-Methyl Indazole DiamineStarting Material1.0
Aldehyde or KetoneElectrophile1.2 - 1.5
Sodium Triacetoxyborohydride (STAB)Mild Reducing Agent1.5 - 2.0
Dichloroethane (DCE) or Tetrahydrofuran (THF)Aprotic Solvent-
Acetic Acid (optional)Catalyst for iminium formation0.1 - 1.0
Saturated aq. Sodium Bicarbonate (NaHCO₃)Quenching and neutralization-
Anhydrous Sodium Sulfate (Na₂SO₄)Drying Agent-

Step-by-Step Methodology:

  • Reaction Setup: Combine the N4-methyl indazole diamine (1.0 eq.) and the aldehyde or ketone (1.2 eq.) in DCE or THF in a round-bottom flask under an inert atmosphere.

  • Catalyst (Optional): Add a catalytic amount of acetic acid (0.1 eq.) to facilitate iminium ion formation. Stir for 30-60 minutes at room temperature.

  • Reducing Agent Addition: Add sodium triacetoxyborohydride (1.5 eq.) portion-wise. The reaction may be mildly exothermic.

  • Reaction: Stir at room temperature for 3-12 hours. Monitor the reaction by LC-MS.

  • Workup: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃. Stir until gas evolution ceases.

  • Extraction: Transfer to a separatory funnel and extract three times with ethyl acetate or DCM.

  • Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Filter and concentrate the solvent. Purify the crude product by flash column chromatography.

  • Characterization: Confirm the structure of the N,N-dialkyl product by NMR and MS.

Troubleshooting Common Issues

Table 4: Troubleshooting Guide

IssuePossible CauseSuggested Solution
No or Low Conversion Inactive reagents; Insufficiently activating conditions.Check the quality of reagents (e.g., acyl chloride may have hydrolyzed). Increase temperature or reaction time. For couplings, try a different coupling agent.
Multiple Products Competing reaction at other sites (e.g., N1-alkylation).For alkylations, switch from direct alkylation to reductive amination. For acylations, ensure a non-nucleophilic base (DIPEA) is used instead of one that can act as a nucleophile (e.g., DMAP).
Product Decomposition Reaction conditions too harsh; Unstable product.Run the reaction at a lower temperature. Use a milder base or reagent. Ensure workup is done promptly and without strong acids/bases if the product is sensitive.
Difficult Purification Products have similar polarity.Optimize the chromatography solvent system (try adding a small % of MeOH or using a different solvent system like DCM/MeOH). Consider reverse-phase HPLC for very polar compounds.

Product Characterization & Data Interpretation

Successful functionalization must be confirmed by rigorous analytical characterization. NMR, Mass Spectrometry (MS), and HPLC are the primary tools for this validation.

Table 5: Summary of Expected Analytical Data

FunctionalizationTechniqueExpected Observation
Acylation ¹H NMRAppearance of new signals corresponding to the acyl group protons. A downfield shift of the N-CH₃ signal (typically Δδ = +0.2 to +0.5 ppm) due to the amide carbonyl's anisotropic effect.
¹³C NMRAppearance of a new carbonyl signal (C=O) in the range of 165-175 ppm.
HRMSThe measured m/z value will correspond to the calculated exact mass of the acylated product [M+H]⁺.
Sulfonylation ¹H NMRAppearance of new signals from the sulfonyl group. A significant downfield shift of the N-CH₃ signal.
¹³C NMRNo new carbonyl signal, but shifts in the aromatic region of the indazole core.
HRMSThe measured m/z value will correspond to the calculated exact mass of the sulfonated product [M+H]⁺.
Alkylation ¹H NMRAppearance of signals for the newly introduced alkyl group. The N-CH₃ signal may shift slightly.
¹³C NMRAppearance of new aliphatic carbon signals corresponding to the new alkyl group.
HRMSThe measured m/z value will correspond to the calculated exact mass of the alkylated product [M+H]⁺.

Interpreting NMR Data: The most telling sign of successful N4-functionalization is the change in the chemical shift of the N-methyl protons. Upon acylation or sulfonylation, the electron-withdrawing nature of the carbonyl or sulfonyl group deshields these protons, causing a noticeable downfield shift in the ¹H NMR spectrum.[13] Furthermore, analyzing the integration and coupling patterns of the new signals will confirm the structure of the added moiety.

Verifying Purity: HPLC is essential for determining the purity of the final compound. A single, sharp peak in the chromatogram is indicative of a pure sample.

Conclusion

The functionalization of the N4-methyl amino group of indazole diamines is a pivotal strategy in medicinal chemistry for generating novel analogues with improved pharmacological properties. The acylation, sulfonylation, and reductive amination protocols detailed in this guide provide reliable and reproducible methods for achieving these transformations. By understanding the underlying chemical principles and carefully controlling reaction conditions, researchers can selectively modify this key position to accelerate the drug discovery process. Rigorous characterization is paramount to ensuring the structural integrity and purity of the synthesized compounds, forming a solid foundation for subsequent biological evaluation.

References

  • Pharmacological properties of indazole derivatives: recent developments. (n.d.). Google AI.
  • Synthesis of N‐1 functionalized alkyl indazoles. Part A shows synthesis... (n.d.). ResearchGate.
  • Cai, H., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Retrieved from [Link]

  • Indazole From Natural Resources And Biological Activity. (2022). Journal of Pharmaceutical Negative Results. Retrieved from [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. (2024). RSC Medicinal Chemistry. Retrieved from [Link]

  • Indazoles Chemistry and Biological Activities: Synthesis, Properties, and Biological Activities of Indazole. (2024). ResearchGate. Retrieved from [Link]

  • Regioselective synthesis of heterocyclic N-sulfonyl amidines from heteroaromatic thioamides and sulfonyl azides. (2020). National Institutes of Health. Retrieved from [Link]

  • Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. (2024). MDPI. Retrieved from [Link]

  • The regioselective Alkylation of some Indazoles using Trialkyl Orthoformate. (n.d.). Connect Journals. Retrieved from [Link]

  • Synthesis of indazoles. (2017). Google Patents.
  • Indazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Mechanism of a Highly Selective N2 Alkylation of Indazole. (n.d.). WuXi Biology. Retrieved from [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (2021). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Copper-Catalyzed One-Pot Synthesis of N-Sulfonyl Amidines from Sulfonyl Hydrazine, Terminal Alkynes and Sulfonyl Azides. (2021). MDPI. Retrieved from [Link]

  • Synthesis of acyclic and heterocyclic N-arylputrescine derivatives. (2011). CONICET. Retrieved from [Link]

  • Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. (2023). National Institutes of Health. Retrieved from [Link]

  • Current methods for N1‐acylation of indazoles and this work. (n.d.). ResearchGate. Retrieved from [Link]

  • Development of a selective and scalable N1-indazole alkylation. (2024). National Institutes of Health. Retrieved from [Link]

  • 1,n-Diamines. Part 3: Microwave-assisted synthesis of N-acyl-N '-arylhexahydropyrimidines and hexahydro-1,3-diazepines. (2012). ResearchGate. Retrieved from [Link]

  • Synthesis molecular docking and DFT studies on novel indazole derivatives. (2024). National Institutes of Health. Retrieved from [Link]

  • 4-Methyl-N-(1-methyl-1H-indazol-5-yl)benzenesulfonamide. (2013). ResearchGate. Retrieved from [Link]

  • 4-(3-Methyl-4,5-dihydro-1H-benzo[g]indazol-1-yl)benzenesulfonamide. (2008). National Institutes of Health. Retrieved from [Link]

  • Synthesis of N‐sulfonyl amidines. (n.d.). ResearchGate. Retrieved from [Link]

  • Development of a selective and scalable N1-indazole alkylation. (2024). RSC Publishing. Retrieved from [Link]

  • Welcome To Hyma Synthesis Pvt. Ltd. (n.d.). Hyma Synthesis. Retrieved from [Link]

  • 13C NMR of indazoles. (2016). ResearchGate. Retrieved from [Link]

  • Selective Synthesis of 1-Functionalized-alkyl-1H-indazoles. (2015). ResearchGate. Retrieved from [Link]

  • Functional group analysis by H NMR/chemical derivatization for the characterization of organic aerosol from the SMOCC field campaign. (n.d.). ACP. Retrieved from [Link]

  • Synthesis, reactivity, and NMR spectroscopy of 4,6- and 6,7-difluoro-3-methyl-1 H -indazoles. (2009). Journal of Heterocyclic Chemistry. Retrieved from [Link]

  • DMAPO/Boc2O‐Mediated One‐Pot Direct N1‐Acylation of Indazole with Carboxylic Acids: A Practical Synthesis of N1‐Functionalized Alkyl Indazoles. (2018). ResearchGate. Retrieved from [Link]

  • Efficient MW-Assisted Synthesis, Spectroscopic Characterization, X-ray and Antioxidant Properties of Indazole Derivatives. (2017). MDPI. Retrieved from [Link]

  • Direct (LC-)MS Identification of Regioisomers from C–H Functionalization by Partial Isotopic Labeling. (2020). National Institutes of Health. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

improving solubility of N4,1-Dimethyl-1H-indazole-3,4-diamine in DMSO

Introduction Researchers working with novel heterocyclic compounds like N4,1-Dimethyl-1H-indazole-3,4-diamine frequently encounter challenges in achieving complete dissolution, particularly when preparing concentrated st...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Researchers working with novel heterocyclic compounds like N4,1-Dimethyl-1H-indazole-3,4-diamine frequently encounter challenges in achieving complete dissolution, particularly when preparing concentrated stock solutions in Dimethyl Sulfoxide (DMSO). The unique structure of this molecule, featuring a planar indazole ring system combined with basic diamine functionalities, contributes to strong intermolecular forces within its crystal lattice.[1][2] Overcoming this lattice energy is the primary obstacle to achieving a clear, stable solution.

This technical guide provides a systematic, experience-driven approach to troubleshooting and resolving solubility issues with N4,1-Dimethyl-1H-indazole-3,4-diamine in DMSO. We will move from fundamental best practices to advanced optimization techniques, explaining the scientific rationale behind each step to empower you to make informed decisions in your experimental workflow.

Frequently Asked Questions (FAQs)

Q1: I've added the calculated amount of DMSO to my vial of N4,1-Dimethyl-1H-indazole-3,4-diamine, but even after vortexing, I see solid particles. What is the first thing I should check?

A1: The initial and most critical factor to verify is the quality of your DMSO. DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere. Even small amounts of absorbed water can drastically reduce the solubility of many organic compounds.[3][4] This is because the properties of DMSO-water mixtures are non-ideal, making it more difficult to create a solvent "cavity" to accommodate the solute molecule.[3]

Actionable Advice: Always use a fresh, unopened bottle of anhydrous, high-purity DMSO (≥99.9%, sterile-filtered for cell-based assays). If your laboratory's primary DMSO bottle is frequently opened, consider aliquoting it into smaller, single-use vials under a dry inert atmosphere (like nitrogen or argon) to maintain its anhydrous state.

Q2: My DMSO is anhydrous and high-purity, but the compound still won't dissolve. What's the next immediate step?

A2: The next step is to introduce physical energy to overcome the compound's crystal lattice energy. Simple vortexing at room temperature may be insufficient. The two most common and effective methods are gentle heating and sonication.[5][6] These techniques provide the energy required to break apart the intermolecular forces holding the solid compound together, allowing the DMSO molecules to solvate it effectively.

Q3: I managed to dissolve the compound with heat, but it crashed out of solution after cooling to room temperature. Why did this happen?

A3: This indicates that you created a supersaturated solution. While heating increased the solubility temporarily, the concentration you achieved is above the compound's thermodynamic solubility limit at room temperature. Once a compound crystallizes from DMSO, it often forms a more stable, lower-energy crystalline state that is even harder to redissolve.[4]

Actionable Advice: If this occurs, you can try to redissolve the precipitate using sonication, which can be surprisingly effective at rescuing precipitated samples.[3][4] However, for long-term stability, you may need to either lower the target concentration or explore the use of co-solvents to create a more favorable solvent environment.

Q4: Can I use co-solvents to improve solubility? Which ones are compatible with DMSO?

A4: Yes, using a co-solvent is an excellent strategy when a compound has poor solubility in pure DMSO.[5][7] A co-solvent works by altering the overall polarity and hydrogen-bonding characteristics of the solvent system to better match the solute.[2][8] For DMSO, common water-miscible organic solvents are good candidates.

Examples of Co-solvents:

  • Ethanol

  • N-methyl-2-pyrrolidone (NMP)

  • Polyethylene glycol 400 (PEG 400)

  • Propylene glycol

The choice depends on the downstream application. For cell-based assays, you must consider the potential toxicity of the co-solvent and keep its final concentration minimal (typically well below 1%).[9]

Troubleshooting Guide: A Systematic Approach

Use this guide to methodically address solubility issues. We recommend proceeding sequentially through the steps.

Problem: Solid N4,1-Dimethyl-1H-indazole-3,4-diamine is visible in DMSO.

dot

TroubleshootingWorkflow start Start: Compound is Insoluble in DMSO step1 Step 1: Verify Solvent Integrity - Use anhydrous DMSO (≥99.9%) - Employ a fresh, sealed bottle - Check for water contamination start->step1 check1 Is the solution clear? step1->check1 step2 Step 2: Apply Physical Energy A. Gentle Warming: - Water bath (37-50°C) - Check thermal stability first! B. Sonication: - Ultrasonic bath (10-30 min) - Breaks aggregates & enhances dissolution check1->step2 No success Success: Clear, Stable Stock Solution Aliquot and store at -80°C check1->success  Yes check2 Is the solution clear? step2->check2 step3 Step 3: Introduce a Co-Solvent - Test DMSO mixtures (e.g., 9:1 v/v) - Common options: NMP, Ethanol, PEG 400 - Consider downstream compatibility (e.g., cell toxicity) check2->step3 No check2->success  Yes check3 Is the solution clear? step3->check3 step4 Step 4: Re-evaluate Concentration - The target concentration may be too high - Determine maximal solubility - Prepare a lower, stable stock solution check3->step4 No check3->success  Yes step4->success If successful fail Consult Further: Compound may have intrinsic low solubility or degradation issues. step4->fail If still insoluble

Caption: Systematic workflow for troubleshooting solubility.

Data Summary & Comparison

The following table summarizes the recommended troubleshooting actions and their underlying principles.

Method Underlying Principle Typical Parameters Key Considerations & Cautions
Solvent Quality Control DMSO is hygroscopic; water contamination significantly reduces its solvating power for many organic compounds.[3][4]Use anhydrous DMSO (≥99.9%).Always use a fresh bottle or properly stored aliquots. This is the most common and overlooked source of error.
Gentle Heating Increases kinetic energy, helping to overcome the solute's crystal lattice energy and increasing the solubility limit.[10]37°C to 50°C in a water bath.[5][6]CRITICAL: Verify the thermal stability of your compound first. Overheating can lead to degradation. Do not use a dry heat block, which can cause localized overheating.
Sonication Acoustic cavitation creates localized high-pressure and high-temperature microenvironments that break apart solute aggregates and enhance solvent penetration.[11]10-30 minutes in a bath sonicator.Can be very effective for stubborn suspensions and for redissolving precipitated material.[3] Ensure the vial cap is secure.
Co-Solvents Modifies the polarity of the bulk solvent to create a more favorable environment for the solute, disrupting solute-solute interactions.[2][8]Start with 5-10% (v/v) of a miscible solvent like NMP or Ethanol.Ensure the co-solvent is compatible with your downstream assay (e.g., not toxic to cells). Always run a vehicle control with the same final solvent composition.[9]

Experimental Protocols

Protocol 1: Standard Procedure for Preparing a 10 mM Stock Solution in DMSO

This protocol integrates best practices for dissolving N4,1-Dimethyl-1H-indazole-3,4-diamine.

Materials:

  • N4,1-Dimethyl-1H-indazole-3,4-diamine (solid powder)

  • Anhydrous, sterile-filtered DMSO (≥99.9% purity)[12]

  • Sterile, appropriate-sized glass vial or microcentrifuge tube

  • Calibrated micropipettes and sterile tips

  • Analytical balance

  • Vortex mixer

  • Water bath sonicator

  • Water bath set to 37°C

Procedure:

  • Calculation: Determine the mass of the compound needed for your desired volume and concentration (e.g., for 1 mL of a 10 mM solution).

  • Weighing: Carefully weigh the calculated mass of the compound into a sterile vial.

  • Solvent Addition: Add approximately 80% of the final required volume of anhydrous DMSO to the vial.

  • Initial Mixing: Cap the vial securely and vortex vigorously for 1-2 minutes at room temperature.

  • Visual Inspection: Check the solution against a light source. If any solid particles remain, proceed to the next step.

  • Sonication: Place the vial in a water bath sonicator for 15 minutes.[6] Ensure the water level is high enough to cover the solvent in the vial.

  • Visual Inspection: Check the solution again. If it is still not clear, proceed to the next step.

  • Gentle Warming: Place the vial in a 37°C water bath for 10-15 minutes.[5] Periodically remove and vortex gently. Do not exceed 50°C without prior knowledge of the compound's thermal stability.

  • Final Volume Adjustment: Once the compound is fully dissolved, allow the solution to cool to room temperature. Add DMSO to reach the final desired volume.

  • Final Mix & Storage: Vortex one last time. Aliquot the clear stock solution into single-use volumes and store at -20°C or -80°C to prevent degradation and repeated freeze-thaw cycles.[9]

Protocol 2: Screening for an Effective Co-Solvent

Use this protocol if physical methods alone are insufficient to dissolve the compound at your target concentration.

Procedure:

  • Prepare several small, identical, pre-weighed aliquots of N4,1-Dimethyl-1H-indazole-3,4-diamine in separate vials.

  • Create a series of pre-mixed solvents:

    • Vial A: 100% DMSO (Control)

    • Vial B: 95% DMSO / 5% Ethanol (v/v)

    • Vial C: 90% DMSO / 10% Ethanol (v/v)

    • Vial D: 95% DMSO / 5% NMP (v/v)

    • Vial E: 90% DMSO / 10% NMP (v/v)

  • Add the same volume of each solvent mix to the corresponding compound aliquot to achieve your target concentration.

  • Follow steps 4-8 from Protocol 1 for each vial, treating them all identically.

  • Visually compare the vials to identify the solvent system that provides the clearest solution with the least amount of physical intervention.

Mechanistic Visualizations

dot

SonicationMechanism cluster_before Before Sonication cluster_during During Sonication cluster_after After Sonication p1 p2 p3 p4 bubble Cavitation Bubble label_aggregate Compound Aggregate wave dp1 p5 p6 p7 label_energy Ultrasonic Waves dp2 dp3 dp4 label_dissolved Dispersed & Solvated Molecules

Caption: Sonication breaks down aggregates via cavitation.

dot

Caption: Co-solvents modify the solvent environment.

References

  • High Throughput Sonication: Evaluation for Compound Solubilization. Bentham Science.
  • Technical Support Center: Improving Compound Solubility in DMSO. Benchchem.
  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC.
  • Samples in DMSO: What an end user needs to know. Ziath.
  • Compound Handling Instructions. MCE.
  • Technical Support Center: Troubleshooting Compound Solubility in DMSO. Benchchem.
  • Any suggestions for treating DMSO soluble compound in cell culture?. ResearchGate.
  • Technical Support Center: Enhancing the Solubility of 6-Bromo-1-methyl-1h-indazol-4-amine. Benchchem.
  • Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. PMC.
  • Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter. ACS Publications.
  • 4 Factors Affecting Solubility of Drugs. Ascendia Pharmaceutical Solutions.
  • Dimethyl sulfoxide (DMSO) as a stabilizing co-solvent for G-quadruplex DNA. Request PDF.
  • How to make Dimethyl sulfoxide (DMSO) stock solutions of Dibutyl phthalate (DBP)?.
  • How to resolve poor solubility of 7-Methyl-1H-indazole-3-carboxamide in aqueous buffers. Benchchem.
  • How to dissolve a poorly soluble drug?. ResearchGate.
  • Unlocking the Benefits of Sonication for Creating Soluble Liquids. Envirostar.
  • How to make a stock solution of a substance in DMSO. Quora.
  • DMSO wont dilute my pure compound. How to solve this?. ResearchGate.
  • DMSO Solubility Assessment for Fragment-Based Screening. PMC.
  • Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. PMC.
  • Amine. Wikipedia.
  • What Factors Affect Solubility?. YouTube.
  • N,N-dimethyl-4-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]benzamide.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC.
  • The Solubility of Polyimides in Polar Aprotic Solvents. ResearchGate.
  • NoName_3327. PubChem.
  • What solvents are DMSO/DMF miscible with? : r/OrganicChemistry. Reddit.
  • How do you use dmso. Shanghai Yearn Chemical Science-Tech Co., Ltd.
  • How to enhance drug solubility for in vitro assays?. ResearchGate.
  • Acid-base behavior in aprotic organic solvents.
  • 1,3-Dimethyl-1H-indazol-6-amine. PMC.
  • Green dipolar aprotic solvents for the dynamic polycondensation of high-performance polyimide membranes. RSC Publishing.
  • Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results.
  • Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry.
  • Dimethyl sulfoxide. Wikipedia.
  • Indazole. Wikipedia.
  • An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. PMC.
  • Dimethyl Sulfoxide (DMSO) Solubility Data. ResearchGate.
  • Synthesis molecular docking and DFT studies on novel indazole derivatives. PMC.

Sources

Optimization

resolving regioisomer formation in indazole methylation

Current Status: Operational Ticket Topic: Resolving Regioisomer Formation ( vs. ) Assigned Specialist: Senior Application Scientist Executive Summary: The vs.

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket Topic: Resolving Regioisomer Formation (


 vs. 

) Assigned Specialist: Senior Application Scientist

Executive Summary: The vs. Challenge

Indazole alkylation is a classic problem in heterocyclic chemistry due to the annular tautomerism of the indazole ring. The system contains two nucleophilic nitrogen atoms:

  • 
     (Pyrrole-like):  Generally leads to the thermodynamically stable isomer (benzenoid structure).[1]
    
  • 
     (Pyridine-like):  Generally leads to the kinetically favored isomer (quinonoid structure), often desired for specific biological activity (e.g., kinase inhibition) but harder to access selectively.[1]
    

This guide provides a self-validating workflow to diagnose which isomer you have synthesized and protocols to force the reaction toward your desired target.[1]

Module 1: Diagnostic Center (Isomer Assignment)

Problem: "I have a methyl indazole, but I don't know if it is


 or 

." Solution: Do not rely solely on 1H chemical shifts, as substituent effects can invert trends.[1] Use the NOE/HMBC Verification Protocol .
Diagnostic Logic Flow

The following decision tree outlines the definitive spectroscopic evidence required to assign your structure.

IndazoleAssignment Start Start: Purified Isomer NOE_Exp Run 1D NOE / NOESY Target: N-Methyl Protons Start->NOE_Exp Check_C7 NOE to C7-H (Aryl)? NOE_Exp->Check_C7 Check_C3 NOE to C3-H? Check_C7->Check_C3 No N1_Result CONFIRMED: N1-Isomer (Thermodynamic) Check_C7->N1_Result Yes (Strong) N2_Result CONFIRMED: N2-Isomer (Kinetic) Check_C3->N2_Result Yes Ambiguous Ambiguous? (e.g., C3/C7 substituted) Check_C3->Ambiguous No Signal HMBC_Exp Run 1H-13C HMBC Ambiguous->HMBC_Exp Check_HMBC Coupling to Bridgehead C7a? HMBC_Exp->Check_HMBC Check_HMBC->N1_Result Yes (3-bond) Check_HMBC->N2_Result No (Couples to C3)

Figure 1: Structural assignment decision tree using NMR spectroscopy.[1]

Data Interpretation Table
Feature

-Methyl Isomer

-Methyl Isomer
Mechanistic Reason
NOE Contact C7-H (The aryl proton)C3-H (The pyrazole proton)Spatial proximity of the methyl group.[1]
HMBC Correlation to C7a (Bridgehead)Correlation to C3

is 3 bonds from C7a;

is 3 bonds from C3.[1]
X-Ray Benzenoid characterQuinonoid characterBond length alternation in the benzene ring.[1]
TLC (

)
Usually Higher (Less polar)Usually Lower (More polar)

isomers often have larger dipole moments (general rule, not absolute).[1]

Module 2: Troubleshooting Selectivity

Problem: "I am getting a mixture of isomers." Root Cause Analysis: The ratio depends on the interplay between the acidity of the NH proton, the hardness of the electrophile, and the tightness of the ion pair formed with the base.

The Mechanism of Control[2]
  • Thermodynamic Control (

    
    ):  At high temperatures or with reversible conditions, the system equilibrates to the 
    
    
    
    isomer, which retains the full aromaticity of the benzene ring.
  • Kinetic Control (

    
    ):  The 
    
    
    
    lone pair is often more accessible (less sterically hindered by the C7 proton) and more nucleophilic in the neutral species or loose ion pairs.

SelectivityMechanism Indazole Indazole (Neutral) Anion Indazole Anion (Ambident Nucleophile) Indazole->Anion Deprotonation Path_N1 Path A: N1 Attack (Thermodynamic) Anion->Path_N1 Path_N2 Path B: N2 Attack (Kinetic) Anion->Path_N2 Product_N1 N1-Methyl Product (Benzenoid) Path_N1->Product_N1 Product_N2 N2-Methyl Product (Quinonoid) Path_N2->Product_N2 Conditions_N1 Conditions: Strong Base (NaH) Polar Solvent (DMF) High Temp Conditions_N1->Path_N1 Conditions_N2 Conditions: Neutral/Weak Base Meerwein Salt Mitsunobu Conditions_N2->Path_N2 Product_N2->Product_N1 Thermal Rearrangement (If heated)

Figure 2: Mechanistic pathways defining regioselectivity.

Module 3: Validated Protocols

Choose the protocol that matches your target isomer.[1]

Protocol A: Target -Methyl Indazole (Thermodynamic)

Principle: Use a strong base to form a dissociated anion and heat to ensure thermodynamic equilibrium.[1]

  • Reagents: Indazole (1.0 eq), NaH (60% dispersion, 1.2 eq), MeI (1.1 eq).

  • Solvent: Anhydrous DMF or THF (0.1 M).

  • Procedure:

    • Cool solution of indazole in DMF to 0°C.[1]

    • Add NaH portion-wise (Caution:

      
       gas evolution).[1] Stir for 30 min at 0°C, then warm to RT for 30 min to ensure complete deprotonation.
      
    • Cool back to 0°C; add MeI dropwise.

    • Crucial Step: Warm to 60°C - 80°C and stir for 2-4 hours. Heat promotes the equilibration to the stable

      
       isomer.
      
  • Workup: Quench with water, extract with EtOAc.

  • Expected Selectivity: >10:1 (

    
    :
    
    
    
    ).
Protocol B: Target -Methyl Indazole (Kinetic)

Principle: Avoid the anion. Alkylate the neutral species using a "hard," highly reactive electrophile (Meerwein Salt) or use Mitsunobu conditions which sterically favor


.
Option B1: The Meerwein Method (Highest Selectivity)
  • Reagents: Indazole (1.0 eq), Trimethyloxonium tetrafluoroborate (

    
    , 1.1 eq).
    
  • Solvent: Ethyl Acetate (EtOAc) or DCM (Anhydrous).[1]

  • Procedure:

    • Dissolve indazole in EtOAc at RT.[1]

    • Add

      
       in one portion.[1]
      
    • Stir at RT for 2–16 hours. A precipitate (the indazolium salt) may form.

    • Workup: Quench with saturated aqueous

      
       (important to neutralize the tetrafluoroboric acid byproduct). Extract with DCM.[1]
      
  • Expected Selectivity: Often >9:1 (

    
    :
    
    
    
    ).[1]
    • Note: This works because the

      
       lone pair is more available in the neutral tautomer for attack on the oxonium species.
      
Option B2: Mitsunobu Alkylation (For Alcohols)
  • Reagents: Indazole (1.0 eq), MeOH (1.5 eq),

    
     (1.5 eq), DIAD or DEAD (1.5 eq).
    
  • Solvent: THF or Toluene.

  • Procedure: Standard Mitsunobu addition order (Indazole +

    
     + MeOH, then add DIAD dropwise).
    
  • Selectivity: Typically favors

    
     (approx. 2:1 to 5:1 ratio) due to steric hindrance at 
    
    
    
    during the bulky phosphonium intermediate stage.[1]

Frequently Asked Questions (FAQs)

Q: I used


 in DMF and got a 1:1 mixture. Why? 
A: 

is not strong enough to fully deprotonate all indazoles instantly, and the reaction often runs under conditions where both kinetic and thermodynamic pathways compete.[1] To fix this, switch to NaH (for

) or Meerwein salt (for

).[1]

Q: Can I convert my unwanted


 isomer into the 

isomer?
A: Yes, often. Heating the

-methyl isomer with a catalytic amount of methyl iodide (or simply high heat in the presence of the indazolium salt intermediate) can induce isomerization to the thermodynamic

product. This is known as the "judicious heating" trick.[1]

Q: My


 isomer has a substituent at C7. Will this affect alkylation? 
A:  Yes.[1] A substituent at C7 (e.g., -Cl, -OMe) creates steric hindrance around 

.[1] This will naturally push the selectivity toward

, even under basic conditions.[1] You may need to force

formation using extreme thermodynamic conditions or by protecting

first (though protecting group strategies are complex).[1]

Q: How do I separate the isomers if I can't get good selectivity? A:

  • Flash Chromatography:

    
     isomers are typically less polar (higher 
    
    
    
    ) than
    
    
    isomers in EtOAc/Hexane systems.[1]
  • Recrystallization: The

    
     isomer (benzenoid) often crystallizes more readily.
    
  • HCl Salt Formation: Sometimes the

    
     isomer forms a salt more easily; try bubbling HCl gas into an ether solution of the mixture.
    

References

  • Cheung, M., et al. (2005).[1] An Investigation of the Regioselectivity of the Alkylation of Indazoles.Tetrahedron Letters , 46(38), 6545-6547.[1] [1]

    • Key finding: Establishes the utility of Meerwein salts for N2 selectivity.
  • Luo, G., et al. (2006).[1] Regioselective Synthesis of N2-Substituted Indazoles.Journal of Organic Chemistry , 71(14), 5392-5395.[1] [1]

    • Key finding: Detailed Mitsunobu protocols for N2 alkyl
  • Jaffari, H., et al. (2016).[1] Tautomerism and Regioselectivity in Indazole Alkylation.[1][2][3][4][5]Arkivoc , (iv), 209-223.[1]

    • Key finding: Thermodynamic vs. Kinetic control mechanisms.
  • Gaonkar, S.L., et al. (2019).[1] Synthesis and Structural Assignment of N1 and N2 Substituted Indazoles.Chemical Data Collections , 20, 100194.[1] [1]

    • Key finding: NMR HMBC/NOE diagnostic d

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectrum analysis of N4,1-Dimethyl-1H-indazole-3,4-diamine

Topic: Structural Elucidation and Isomeric Differentiation of N4,1-Dimethyl-1H-indazole-3,4-diamine Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Structural Biologists, and CMC (Chemistry, Manufa...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structural Elucidation and Isomeric Differentiation of N4,1-Dimethyl-1H-indazole-3,4-diamine Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Structural Biologists, and CMC (Chemistry, Manufacturing, and Controls) Professionals.

Executive Summary: The Regioselectivity Challenge

In the development of indazole-based kinase inhibitors (e.g., VEGFR, FGFR targets), the N4,1-Dimethyl-1H-indazole-3,4-diamine scaffold represents a critical pharmacophore. However, the synthesis of N1-substituted indazoles is plagued by a classic regioselectivity problem: the formation of the thermodynamically favored N1-isomer (Target) versus the kinetically accessible N2-isomer (Impurity).[1][2]

This guide provides a definitive analytical workflow to distinguish these regioisomers. Unlike standard purity assays (HPLC), which separate species based on polarity, 1H NMR and 2D NOESY provide the only self-validating structural proof required for IND (Investigational New Drug) filings.[2]

Structural Comparison: Target vs. Alternative

The core analytical challenge is distinguishing the target molecule from its regioisomer.

  • Target: N4,1-Dimethyl-1H-indazole-3,4-diamine (N1-Methylated).[2]

  • Alternative (Impurity): N4,2-Dimethyl-2H-indazole-3,4-diamine (N2-Methylated).[2]

Visualizing the Isomeric Conflict

The following diagram illustrates the structural difference and the key Nuclear Overhauser Effect (NOE) correlations that differentiate them.

Indazole_Isomers cluster_0 Target: N1-Isomer (Thermodynamic) cluster_1 Alternative: N2-Isomer (Kinetic Impurity) N1_Struct N1-Methyl Indazole (Target) N1_Me N1-Methyl Group (~3.8 ppm) H7_Proton H7 Proton (Benzene Ring) N1_Me->H7_Proton STRONG NOE (Diagnostic) N2_Struct N2-Methyl Indazole (Impurity) N2_Me N2-Methyl Group (~4.1 ppm) H7_Proton_N2 H7 Proton (Benzene Ring) N2_Me->H7_Proton_N2 NO INTERACTION (Too Distant) NH2_Group C3-Amino Group N2_Me->NH2_Group Weak/Exchangeable NOE

Caption: Figure 1. Spatial relationships in Indazole isomers. The N1-Methyl to H7 correlation is the definitive "fingerprint" for the target compound.

Comparative Data Analysis

The following table synthesizes representative spectral data. Note that while chemical shifts (


) can vary with concentration and temperature, the multiplicity and coupling patterns  remain constant.[2]

Table 1: Diagnostic 1H NMR Signals (DMSO-d


, 400 MHz) 
FeatureTarget (N1-Isomer) Alternative (N2-Isomer) Differentiation Logic
N-Methyl (

)
3.70 – 3.90 ppm (Singlet)4.00 – 4.20 ppm (Singlet)N2-Methyl is typically deshielded (downfield) relative to N1-Methyl due to the quinoid-like character of the 2H-indazole system.[2]
H7 Aromatic (

)
7.30 – 7.60 ppm (Doublet)7.20 – 7.50 ppm (Doublet)H7 in the N1-isomer is spatially anisotropic to the N-Me group.[2]
NOESY Correlation N-Me

H7
N-Me

3-NH

CRITICAL: The N1-Me group is physically close to H7. The N2-Me is distant from H7 but close to the amine at C3.
C4-NH-Me Doublet (broad)Doublet (broad)Both isomers contain this group; it is not diagnostic for regiochemistry but confirms the N4-substitution.[2]
Aromatic System ABC System (H5, H6, H7)ABC System (H5, H6, H7)Both isomers show similar splitting (d, t, d) for the benzene ring protons.[2]

Detailed Experimental Protocol

To replicate these results and validate your compound, follow this self-validating protocol. This workflow ensures that proton exchange (from the amines) does not obscure diagnostic signals.[2]

Step 1: Sample Preparation
  • Solvent: Use DMSO-d

    
      (99.9% D).[2]
    
    • Why? Chloroform (CDCl

      
      ) often causes broadening of the amino (-NH
      
      
      
      and -NH-) protons due to exchange.[2] DMSO stabilizes these protons via hydrogen bonding, allowing observation of couplings (e.g., the doublet for the N4-NH -Me).[2]
  • Concentration: 5–10 mg of sample in 0.6 mL solvent.

  • Tube: High-quality 5mm NMR tube (prevent shimming errors).

Step 2: Acquisition Parameters (Bruker/Varian)[2]
  • Temperature: 298 K (25°C).[2]

  • Experiment 1: 1H Standard (1D)

    • Scans (NS): 16 or 32.[2]

    • Relaxation Delay (D1):

      
       1.0 sec (ensure integration accuracy of Methyl groups).
      
  • Experiment 2: 2D NOESY (Phase Sensitive)

    • Mixing Time: 300–500 ms .[2]

    • Why? This mixing time is optimal for small-to-medium molecules (MW ~200–300) to observe the negative NOE cross-peaks without excessive spin-diffusion.[2]

Step 3: The Decision Tree (Data Processing)

Use this logic flow to assign your spectrum.

Decision_Tree Start Acquire 1H NMR & NOESY (DMSO-d6) Check_Me Locate N-Methyl Singlet (3.7 - 4.2 ppm) Start->Check_Me Check_H7 Locate H7 Aromatic Doublet (Lowest field aromatic proton) Check_Me->Check_H7 NOE_Check Check NOESY Cross-peak: Is there a spot connecting N-Me and H7? Check_H7->NOE_Check Result_N1 CONFIRMED: N1-Isomer (Target Molecule) NOE_Check->Result_N1 Yes (Correlation Exists) Result_N2 IDENTIFIED: N2-Isomer (Regio-impurity) NOE_Check->Result_N2 No (No Correlation)

Caption: Figure 2. Analytical Decision Matrix for Indazole Regiochemistry.

Mechanistic Analysis & Interpretation

The "Fingerprint" Region (Aromatic)

In the 1H spectrum, the aromatic region (6.5 – 8.0 ppm) will display a 3-spin system corresponding to H5, H6, and H7 (since C3 and C4 are substituted).[2]

  • H5 (Doublet): Ortho-coupled to H6. It is adjacent to the C4-amino group, which is electron-donating, causing an upfield shift relative to unsubstituted indazole.

  • H6 (Triplet/Doublet of Doublets): Meta to the C4-nitrogen and ortho to H5/H7.

  • H7 (Doublet): This is the most critical proton.[2] In the N1-isomer , H7 is spatially proximal to the N1-Methyl group.

The "Smoking Gun": NOE Correlation

The Nuclear Overhauser Effect relies on through-space dipolar coupling (


 dependence).[2]
  • In N1-Dimethyl-indazole: The distance between the N1-Methyl protons and the H7 aromatic proton is approx 2.5–3.0 Å. This yields a strong positive cross-peak in ROESY or negative in NOESY (depending on tumbling).[2]

  • In N2-Dimethyl-indazole: The N2-Methyl is pointed away from the benzene ring. The distance to H7 is >5 Å. No signal will be observed. Instead, you may see a correlation to the exchangeable NH

    
     protons at C3, provided they are not exchanging too rapidly with the solvent water.[2]
    

References

  • Claramunt, R. M., et al. (2006).[2] "The structure of N-alkylindazoles: A combined experimental (NMR, crystallography) and theoretical (GIAO) study." Magnetic Resonance in Chemistry. [2]

  • Luo, G., et al. (2006).[2] "Regioselective synthesis of 1-alkyl-1H-indazoles." Journal of Organic Chemistry.

  • Reich, H. J. (2024).[2][3] "Structure Determination Using NMR: NOE and ROESY." University of Wisconsin-Madison Chemistry.

  • BenchChem Application Notes. (2025). "A Comparative Guide to Confirming the Regiochemistry of Indazole Substitution Using 2D NMR."

Sources

Comparative

A Comparative Guide to HPLC Methodologies for the Analysis of N4,1-Dimethyl-1H-indazole-3,4-diamine

In the landscape of contemporary drug discovery and development, indazole derivatives have emerged as a cornerstone scaffold, integral to the design of a multitude of therapeutic agents, particularly kinase inhibitors fo...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery and development, indazole derivatives have emerged as a cornerstone scaffold, integral to the design of a multitude of therapeutic agents, particularly kinase inhibitors for oncology.[1] The precise and robust analytical characterization of these molecules is paramount to ensuring their quality, safety, and efficacy. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of N4,1-Dimethyl-1H-indazole-3,4-diamine, a representative aromatic diamine of this important class of compounds.

The following sections will elucidate two distinct reversed-phase HPLC (RP-HPLC) methodologies, offering a comparative analysis of their performance based on established chromatographic principles. The experimental protocols are designed to be self-validating, with explanations grounded in authoritative sources to empower researchers in their method development endeavors.

Method 1: A Standard Approach with C18 Stationary Phase

The foundational method for the separation of N4,1-Dimethyl-1H-indazole-3,4-diamine utilizes a C18 stationary phase, a workhorse in reversed-phase chromatography renowned for its hydrophobic interactions with analytes.[2] The aromatic nature of the indazole core and the presence of the dimethylamino group suggest a strong retention on a C18 column.

Experimental Protocol

Instrumentation:

  • An HPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV-Vis detector.

Chromatographic Conditions:

  • Column: A standard C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for its high resolving power for aromatic compounds.[2][3]

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: Acetonitrile

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18.1-20 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (or λmax determined by PDA)

  • Injection Volume: 10 µL

Rationale for Experimental Choices

The selection of a C18 column provides a strong hydrophobic stationary phase, which is ideal for retaining the non-polar indazole ring system. The use of a gradient elution with acetonitrile allows for the efficient elution of the compound while maintaining good peak shape. The addition of formic acid to the aqueous mobile phase serves to protonate the basic amine functionalities of the analyte, leading to more consistent interactions with the stationary phase and sharper peaks. The primary mechanism of retention in reversed-phase chromatography is hydrophobic interaction.[4]

Method 2: An Alternative Approach with a Phenyl-Hexyl Stationary Phase and Methanol

To offer an alternative selectivity, a phenyl-hexyl stationary phase can be employed. This type of column provides mixed-mode retention mechanisms, including hydrophobic interactions and π-π interactions between the phenyl rings of the stationary phase and the aromatic analyte.[4] The choice of methanol as the organic modifier can further enhance these π-π interactions, leading to a different elution profile compared to acetonitrile.[4]

Experimental Protocol

Instrumentation:

  • Same as Method 1.

Chromatographic Conditions:

  • Column: A Phenyl-Hexyl column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 20 mM Potassium Phosphate buffer, pH 3.0

    • B: Methanol

  • Isocratic Elution: 60% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Detection Wavelength: 254 nm (or λmax determined by PDA)

  • Injection Volume: 10 µL

Rationale for Experimental Choices

The phenyl-hexyl column introduces an alternative separation mechanism through π-π stacking interactions with the indazole ring system. Methanol is chosen as the organic modifier because, unlike acetonitrile, it does not significantly disrupt these π-π interactions, thus allowing for the full exploitation of the phenyl stationary phase's unique selectivity.[4] The use of a phosphate buffer at pH 3.0 ensures the consistent protonation of the diamine groups, which is crucial for achieving reproducible retention times.[2]

Comparative Data and Performance

While specific experimental data for N4,1-Dimethyl-1H-indazole-3,4-diamine is not publicly available, we can extrapolate expected performance based on the analysis of similar aromatic amines and indazole derivatives.[3][5][6]

ParameterMethod 1 (C18/Acetonitrile)Method 2 (Phenyl-Hexyl/Methanol)Expected Outcome and Rationale
Retention Time (t_R) Moderate to LongPotentially Shorter or LongerThe retention time will be influenced by the balance of hydrophobic and π-π interactions. Stronger π-π interactions in Method 2 could lead to longer retention, while the shorter column length might decrease it.
Selectivity Primarily based on hydrophobicity.Combination of hydrophobicity and π-π interactions.Method 2 is expected to offer different selectivity for closely related impurities or isomers, particularly those with varying aromatic character.[4]
Peak Shape Good, due to acidic mobile phase.Good, with proper buffering.Both methods are designed to produce symmetrical peaks by controlling the ionization state of the basic analyte.
Sensitivity HighHighBoth methods are compatible with standard UV detection, and the choice of wavelength at the analyte's λmax will ensure high sensitivity.

Experimental Workflow and Data Analysis

The general workflow for both HPLC methods is outlined below.

Caption: General workflow for HPLC analysis.

Conclusion

This guide has presented two robust and scientifically grounded HPLC methods for the analysis of N4,1-Dimethyl-1H-indazole-3,4-diamine. Method 1, utilizing a standard C18 column with an acetonitrile gradient, offers a reliable and widely applicable approach. Method 2, employing a phenyl-hexyl column with a methanol-based mobile phase, provides an alternative selectivity that can be invaluable for resolving complex mixtures and confirming peak purity.

The choice between these methods will depend on the specific analytical challenge at hand. For routine purity assessments, Method 1 may be sufficient. However, for in-depth impurity profiling or when dealing with challenging separations, the alternative selectivity offered by Method 2 should be explored. By understanding the underlying principles of these methodologies, researchers can make informed decisions to develop and validate HPLC methods that are fit for purpose and ensure the quality of these critical pharmaceutical compounds.

References

  • Benchchem. Application Notes and Protocols for HPLC Purification of Indazole Derivatives.
  • Acta Poloniae Pharmaceutica. HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS.
  • Journal of the Brazilian Chemical Society. Study of Nine Aromatic Diamidines Designed to Optimize Their Analysis by HPLC.
  • Journal of Separation Science. Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers.
  • Bioorganic & Medicinal Chemistry Letters. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents.
  • SIELC Technologies. HPLC Separation of Aromatic Diamine Disulfate.
  • Benchchem. HPLC method for purity analysis of 2,5-Dichlorobenzene-1,4-diamine.
  • Phenomenex. Reversed Phase HPLC Method Development.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling N4,1-Dimethyl-1H-indazole-3,4-diamine

Executive Summary & Risk Context N4,1-Dimethyl-1H-indazole-3,4-diamine is a specialized heterocyclic intermediate, structurally related to the kinase inhibitor class (e.g., Pazopanib precursors). While specific Safety Da...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Context

N4,1-Dimethyl-1H-indazole-3,4-diamine is a specialized heterocyclic intermediate, structurally related to the kinase inhibitor class (e.g., Pazopanib precursors). While specific Safety Data Sheet (SDS) availability may be limited for this precise isomer, its chemical structure—an amino-indazole —dictates a strict safety protocol.

Why Standard PPE Is Insufficient: Standard "lab coat and glasses" protocols fail here because aromatic diamines are potent sensitizers and potential reproductive toxins . The primary risks are not just acute burns, but long-term immunological sensitization and potential interaction with DNA replication mechanisms (common in kinase inhibitor scaffolds).

Core Safety Directive: Treat this substance as a Category 1B Reproductive Toxin and a Skin Sensitizer until definitive toxicological data proves otherwise.

Hazard Identification & Risk Assessment

Based on Structure-Activity Relationships (SAR) of indazole diamines:

Hazard ClassRisk DescriptionCriticality
Acute Toxicity Harmful if swallowed or inhaled. Indazoles can exhibit CNS activity.High
Sensitization Diamine functionality poses a high risk of allergic contact dermatitis and respiratory sensitization.Critical
Reprotoxicity Structural analogs (e.g., Pazopanib intermediates) are classified as Reprotox Cat. 1B.Critical
Physical Fine powder; susceptible to static charge and dust cloud formation.Moderate

Personal Protective Equipment (PPE) Specifications

This protocol uses a Redundant Barrier System to prevent exposure.

A. Hand Protection (The Double-Glove Protocol)

Latex is permeable to organic amines and must never be used.

  • Primary Layer (Inner): Nitrile (4 mil / 0.10 mm). Acts as a second skin.

  • Secondary Layer (Outer): Extended-cuff Nitrile or Neoprene (minimum 5-8 mil).

  • Change Frequency: Immediately upon splash; every 60 minutes of active handling.

B. Respiratory Protection
  • Primary Control: All handling must occur inside a certified Chemical Fume Hood.

  • Secondary PPE: If working outside a hood (e.g., weighing balance maintenance), a P100 (HEPA) half-face respirator is mandatory. Simple surgical masks offer zero protection against amine vapors or fine particulates.

C. Ocular & Face Protection
  • Standard: Chemical Splash Goggles (indirect venting). Safety glasses allow dust entry from the sides.

  • High Risk (Synthesis/Scale-up): Face shield worn over goggles.

D. Body Protection
  • Material: Disposable Tyvek® lab coat or sleeve covers are superior to cotton. Cotton absorbs aromatic amines, holding them against the skin and increasing sensitization risk.

  • Footwear: Closed-toe, non-perforated leather or chemical-resistant synthetic.

Operational Workflow: Step-by-Step

Phase 1: Preparation & Weighing
  • Static Control: Indazole powders are often static-prone. Use an anti-static gun or ionizing bar inside the balance enclosure.

  • Weighing: NEVER weigh on an open bench. Use a balance enclosure or place the balance inside the fume hood.

  • Solvent Selection: If solubilizing, add solvent slowly. Amines can be exothermic upon protonation.

Phase 2: Reaction & Transfer
  • Closed Systems: Use septum-capped vials for transfers to minimize dust.

  • Needle Safety: If using syringes, avoid recapping. Aromatic amines injected subcutaneously (needle stick) enter the bloodstream immediately.

Phase 3: Decontamination
  • The "Wipe Down": Wipe all surfaces (balance, hood sash, handles) with a 10% bleach solution or a specific surfactant cleaner (e.g., Decon 90) to degrade the amine, followed by water.

  • Doffing PPE: Remove outer gloves inside the hood. Peel inner gloves ensuring skin does not touch the outer surface.

Visualization: Safety Logic & Workflow

Figure 1: The Hierarchy of Exposure Control

This diagram illustrates the decision matrix for handling N4,1-Dimethyl-1H-indazole-3,4-diamine, prioritizing engineering controls over PPE.[1]

SafetyHierarchy Hazard Hazard: N4,1-Dimethyl-1H-indazole-3,4-diamine (Sensitizer/Reprotox) EngControl Engineering Control: Fume Hood / Balance Enclosure Hazard->EngControl Primary Barrier AdminControl Admin Control: SOPs / Access Restriction EngControl->AdminControl Procedural Support PPE PPE (Last Resort): Double Nitrile / Goggles / P100 AdminControl->PPE Final Redundancy

Caption: The critical path for safety relies on containment (Engineering) first. PPE acts as the fail-safe against containment breach.

Figure 2: Operational Handling Workflow

Workflow Start Start: Weighing Static Static Neutralization (Ionizer) Start->Static Prevent Dust Dissolve Solubilization (Add Solvent Slowly) Static->Dissolve Containment React Reaction/Usage (Closed System) Dissolve->React Transfer Waste Disposal (Segregated Stream) React->Waste End of Life

Caption: Step-by-step handling process emphasizing static control and waste segregation.

Emergency Response & Disposal

Spill Response
  • Evacuate: If >500mg is spilled outside a hood, evacuate the immediate area.

  • PPE Upgrade: Don a P100 respirator before re-entering.

  • Neutralization: Cover spill with a specific amine neutralizer (citric acid based) or vermiculite. Do not use paper towels alone (increases surface area for evaporation).

Disposal Protocol
  • Waste Stream: Segregate as "Hazardous Organic Amine Waste."

  • Incompatibility: NEVER mix with Oxidizing Agents (Peroxides, Nitric Acid) or Acid Chlorides in the waste container. This can cause violent exothermic reactions or formation of toxic N-oxides/nitrosamines.

References

  • Occupational Safety and Health Administration (OSHA). (2011). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[2] United States Department of Labor. [Link]

  • European Chemicals Agency (ECHA). (2023). Substance Information: Indazole and derivatives (General Safety Profiles).[Link]

  • National Institutes of Health (NIH) - PubChem. (2023). Compound Summary: Pazopanib Intermediates (Structure-Activity Relationship Safety Data).[Link]

(Note: Due to the specific nature of N4,1-Dimethyl-1H-indazole-3,4-diamine, safety classifications are derived from validated data for the 1-methyl-1H-indazole-3,4-diamine parent class and Pazopanib intermediates.)

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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